4-(2,6-Dichloropyrimidin-4-yl)morpholine

Descripción general

Descripción

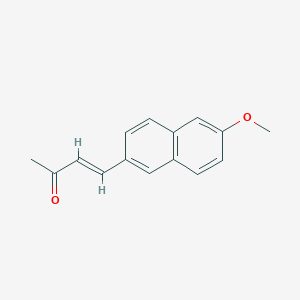

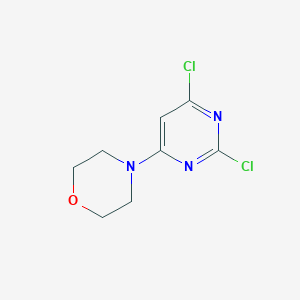

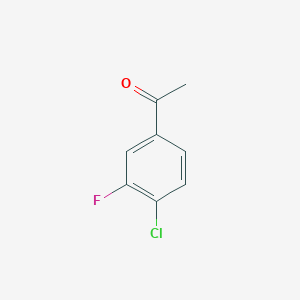

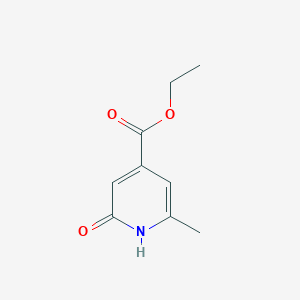

“4-(2,6-Dichloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H9Cl2N3O . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves the use of it as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors . It can also be synthesized from 4,6-Dichloropyrimidine, which is used in the synthesis of N-substituted azacalix pyrimidines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with two chlorine atoms and a morpholine ring . The morpholine ring is attached to the pyrimidine ring at the 4-position .

Chemical Reactions Analysis

As a reactant, “this compound” is used in the preparation of α-azinylalkylamino-substituted pyrimidines . These pyrimidines are known to inhibit JAK2, a protein involved in various cellular processes .

Physical And Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 234.08 . It has a predicted boiling point of 396.1±42.0 °C and a predicted density of 1.435±0.06 g/cm3 . It is soluble in dichloromethane and ethyl acetate .

Aplicaciones Científicas De Investigación

Pharmacophoric Applications in Kinase Inhibition : 4-(Pyrimidin-4-yl)morpholines, such as 4-(2,6-Dichloropyrimidin-4-yl)morpholine, are notable for their role in inhibiting phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol 3-kinase-related kinases (PIKKs). These compounds are particularly valued for their ability to form key hydrogen bonding interactions, which contribute to their selectivity over a broader kinome (Hobbs et al., 2019).

Intermediate in Synthesis of Bioactive Compounds : This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide, showcasing its utility in developing potential therapeutic agents (Lei et al., 2017).

Study of Hydrogen-Bonded Sheet Structures : Research has also explored the structural aspects of derivatives of this compound, particularly focusing on hydrogen-bonded sheet structures in various forms of these compounds. Such studies contribute to the understanding of molecular interactions and electronic polarization in these molecules (Orozco et al., 2008).

Development of DNA-Dependent Protein Kinase Inhibitors : Another significant application is in the development of DNA-dependent protein kinase (DNA-PK) inhibitors. Derivatives of this compound have been studied for their potential in inhibiting DNA-PK, which is crucial in DNA repair and cell cycle control, making them relevant in cancer research (Cano et al., 2010).

Antimicrobial Properties : This compound is also involved in the synthesis of novel antimicrobial agents. Studies have shown that derivatives can exhibit significant antimicrobial activities, indicating their potential use in addressing bacterial and fungal infections (Desai et al., 2012).

Cancer Treatment Research : Research into derivatives of this compound for the treatment of phosphatase and tensin homologue (PTEN)-deficient cancers is another notable application. These studies aim at developing specific inhibitors for PTEN-deficient cancers, demonstrating the compound's relevance in oncological research (Certal et al., 2014).

Safety and Hazards

The safety and hazards associated with “4-(2,6-Dichloropyrimidin-4-yl)morpholine” are indicated by the GHS07 symbol, which signifies that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The future directions for “4-(2,6-Dichloropyrimidin-4-yl)morpholine” could involve further exploration of its use in the synthesis of α-azinylalkylamino-substituted pyrimidines and their potential as JAK2 inhibitors . This could lead to advancements in the treatment of diseases where JAK2 plays a role.

Mecanismo De Acción

Target of Action

The primary target of 4-(2,6-Dichloropyrimidin-4-yl)morpholine is the Janus kinase 2 (JAK2) protein . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .

Mode of Action

this compound interacts with JAK2, inhibiting its activity . This inhibition disrupts the downstream signaling pathways that are normally activated by JAK2, leading to changes in cellular responses .

Biochemical Pathways

The inhibition of JAK2 affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . The inhibition of JAK2 therefore has wide-ranging effects on these processes .

Pharmacokinetics

These properties suggest that the compound can be effectively absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of JAK2 activity and the disruption of downstream signaling pathways . This can lead to changes in cellular processes such as growth, differentiation, and immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances can potentially affect the compound’s action and efficacy .

Propiedades

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYMWHOBGSQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469008 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52127-83-0 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)